molecular formula C19H24N2O3 B8492111 tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate

tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate

Cat. No.: B8492111
M. Wt: 328.4 g/mol
InChI Key: KUTXNDMWSQNTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate is a complex organic compound with the molecular formula C19H24N2O3 This compound is known for its unique structure, which includes an isoquinoline moiety linked to a piperidine ring via an ether bond, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Etherification: The isoquinoline derivative is then reacted with a piperidine derivative under basic conditions to form the ether bond. This step often uses reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The isoquinoline moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: Pd/C in ethanol under hydrogen gas, LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a base like NaH, acyl chlorides in the presence of TEA.

Major Products

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Reduced isoquinoline or piperidine derivatives.

    Substitution: N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

    4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid benzyl ester: Similar structure but with a benzyl ester group instead of a tert-butyl ester.

Uniqueness

The tert-butyl ester group in tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it unique compared to its methyl, ethyl, and benzyl ester counterparts, which may have different steric and electronic properties.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-10-7-16(8-11-21)23-17-5-4-15-13-20-9-6-14(15)12-17/h4-6,9,12-13,16H,7-8,10-11H2,1-3H3

InChI Key

KUTXNDMWSQNTHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.49 g of 4-hydroxy-piperidine-1-carboxylic acid-tert-butylester were dissolved in 20 mL of dry dimethyl acetamide. 1.49 g of sodium hydride (60%) were added. Then a solution of 3.65 g of 6-fluoroisoquinoline (3) in dimethyl acetamide was added dropwise. The solution was heated at 80° C. for 2 hours, then the solvent was removed and the residue was taken up in dichloromethane. The organic layer was extracted twice with water and then with brine, dried over magnesium sulfate and evaporated to dryness. The crude product was purified by silica gel chromatography to yield 6.22 g of 4-(isoquinolin-6-yloxy)-piperidine-1-carboxylic acid-tert-butylester (7). Rt=1.32 min (Method B). Detected mass: 329.1 (M+H+).
Quantity
7.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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